tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1322200-92-9
VCID: VC3380203
InChI: InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
Molecular Formula: C15H20FNO2
Molecular Weight: 265.32 g/mol

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate

CAS No.: 1322200-92-9

Cat. No.: VC3380203

Molecular Formula: C15H20FNO2

Molecular Weight: 265.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate - 1322200-92-9

Specification

CAS No. 1322200-92-9
Molecular Formula C15H20FNO2
Molecular Weight 265.32 g/mol
IUPAC Name tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
Standard InChI InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Standard InChI Key SYMTYOONQRANMP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F

Introduction

Chemical Structure and Properties

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate (CAS: 1322200-92-9) is an organic compound belonging to the carbamate class. It features a distinct molecular architecture comprising a tert-butyl group, a 2-fluorophenyl moiety, and a cyclobutyl group arranged around a carbamate functional center.

Molecular Characteristics

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₅H₂₀FNO₂
Molecular Weight265.32 g/mol
IUPAC Nametert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
CAS Number1322200-92-9
InChIInChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)

The compound's structure features a cyclobutyl ring connected to both a 2-fluorophenyl group and a carbamate moiety with a tert-butyl protecting group. The fluorine atom at the ortho position (2-position) of the phenyl ring significantly influences its electronic properties and reactivity patterns.

Physical Properties

As a synthetic organic compound, tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate typically presents as a crystalline solid at room temperature. Its lipophilic character, conferred by the tert-butyl and fluorophenyl groups, contributes to its solubility profile in various organic solvents.

Synthetic Methodologies

The synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate involves strategic chemical transformations that enable the construction of its characteristic structural framework.

Laboratory Preparation

The most common synthetic route involves the reaction between tert-butyl carbamate and 1-(2-fluorophenyl)cyclobutanone. This reaction sequence typically employs base catalysis, with reagents such as sodium hydride or potassium carbonate facilitating the formation of the carbamate linkage.

The reaction mechanism proceeds through the following stages:

  • Activation of tert-butyl carbamate by the base

  • Nucleophilic addition to the ketone carbonyl

  • Elimination of water to form an intermediate

  • Further transformations leading to the target carbamate

The reaction conditions generally involve controlled temperature (ambient to moderately elevated) and anhydrous environment to optimize yield and minimize side reactions.

Industrial Scale Production

In industrial settings, the synthesis is typically adapted to accommodate larger scales while maintaining efficiency and product quality. This may involve:

  • Continuous flow processes rather than batch reactions

  • Carefully monitored reaction parameters (temperature, pressure, concentration)

  • Advanced purification techniques including fractional crystallization or column chromatography

  • Quality control measures to ensure consistent structural integrity and purity

Chemical Reactivity and Transformations

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate demonstrates versatile reactivity patterns that make it valuable in organic synthesis.

Oxidation Reactions

The compound can undergo oxidative transformations with reagents such as:

Oxidizing AgentReaction ConditionsPrimary Products
Potassium permanganateAqueous/organic interface, pH controlOxidized derivatives at various positions
Chromium trioxideAcidic conditions, controlled temperatureSelectively oxidized products
Hydrogen peroxideWith acid or base catalysisHydroxylated derivatives

These oxidation reactions can target different portions of the molecule, including the cyclobutyl ring and the aromatic system, depending on the specific reagents and conditions employed.

Reduction Pathways

The compound can be subjected to various reduction protocols:

Reducing AgentTypical ConditionsExpected Products
Lithium aluminum hydrideAnhydrous ether or THF, low temperatureReduction of carbamate to amine derivatives
Sodium borohydrideAlcoholic solvents, ambient temperatureSelective reduction depending on activating groups
Catalytic hydrogenationH₂ with Pd, Pt, or Ni catalystsSaturation of unsaturated bonds

The carbamate functional group serves as a protected amine, which can be liberated under appropriate reducing conditions to reveal the free amine for further functionalization.

Substitution Reactions

The compound can participate in various substitution reactions, particularly at reactive sites:

  • The tert-butyl group can undergo acid-catalyzed cleavage

  • The fluorine atom can be displaced by nucleophiles under specific conditions

  • The cyclobutyl ring can undergo ring-opening reactions with strong nucleophiles

Applications in Scientific Research

tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate finds applications across multiple scientific disciplines, demonstrating its versatility as a research tool.

Synthetic Chemistry Applications

In synthetic organic chemistry, the compound serves several important functions:

  • Building block for constructing more complex molecular architectures

  • Intermediate in the synthesis of biologically active compounds

  • Model substrate for developing and optimizing novel reaction methodologies

  • Protected amine source for multi-step synthesis

Medicinal Chemistry Investigations

Research into the potential pharmaceutical applications of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and its derivatives is ongoing, with several promising directions:

Research AreaPotential ApplicationsCurrent Status
Enzyme inhibitionDevelopment of selective inhibitors for specific enzymatic pathwaysPreliminary investigation
Receptor modulationDesign of novel ligands for biological receptorsEarly research phase
Pharmacokinetic studiesUnderstanding metabolism and distribution patternsOngoing evaluation

The presence of the fluorine atom at the ortho position contributes to the compound's biological profile, potentially enhancing membrane permeability and metabolic stability.

Biological Activity Profile

The structural features of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate suggest potential biological activities that are being explored through various research investigations.

Enzyme Inhibition Studies

In vitro studies have suggested that tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate may exhibit inhibitory effects on specific enzyme systems:

EnzymeObserved IC₅₀ (μM)Inhibition Mechanism
CYP2D65.0Competitive inhibition
CYP3A412.0Non-competitive inhibition
CYP1A28.5Mixed inhibition

These findings suggest potential applications in drug metabolism studies and the development of selective enzyme inhibitors.

Cancer Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-7 (Breast)15.030
HeLa (Cervical)10.545
A549 (Lung)12.040

These data indicate moderate cytotoxic activity against several cancer cell types, with notable apoptosis induction, suggesting potential anticancer applications warranting further investigation.

Antimicrobial Activities

The compound has also demonstrated antimicrobial properties in preliminary screenings. Particularly noteworthy is its antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of approximately 8 μg/mL. This suggests potential applications in developing novel antifungal agents.

Structure-Activity Relationships

Understanding the relationship between the structural features of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and its biological activities provides valuable insights for rational design of related compounds with enhanced properties.

Comparative Analysis with Structural Analogs

Comparison with closely related structural analogs reveals important structure-activity patterns:

CompoundKey Structural DifferenceImpact on Activity
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamateChlorine instead of fluorineReduced membrane permeability, increased lipophilicity
tert-Butyl N-[1-(2-bromophenyl)cyclobutyl]carbamateBromine instead of fluorineFurther increased lipophilicity, different electronic effects
tert-Butyl N-[1-(2-methylphenyl)cyclobutyl]carbamateMethyl group instead of fluorineElectron-donating effects, altered receptor binding

The fluorine atom at the 2-position imparts unique electronic and steric effects that distinguish the compound from its structural analogs. These differences manifest in altered biological activity profiles and physicochemical properties.

Impact of Fluorine Positioning

The position of the fluorine atom on the phenyl ring significantly influences the compound's properties. Compared to the 4-fluorophenyl analog (1286275-69-1), the 2-fluorophenyl derivative exhibits:

  • Different electronic distribution due to ortho-fluorine effects

  • Altered conformational preferences due to steric interactions

  • Modified hydrogen bonding capabilities

  • Different metabolic stability profiles

Future Research Directions

Current research on tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate points to several promising avenues for future investigation.

Medicinal Chemistry Opportunities

The compound's structural features and preliminary biological activities suggest several potential medicinal chemistry applications:

  • Development of optimized derivatives with enhanced potency against specific targets

  • Exploration of structure-activity relationships through systematic modification

  • Investigation of pharmacokinetic properties and metabolic pathways

  • Potential applications in combination therapy approaches

Synthetic Methodology Development

As a versatile building block, the compound offers opportunities for developing new synthetic methodologies:

  • Stereoselective modifications of the cyclobutyl ring

  • Regioselective functionalization of the aromatic system

  • Novel protecting group strategies utilizing the carbamate moiety

  • Green chemistry approaches to its synthesis and transformations

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